CX-6258 hydrochloride hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

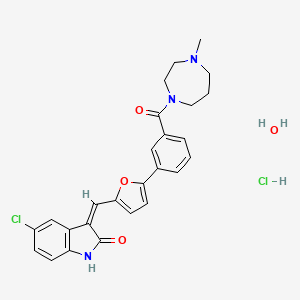

(3Z)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3.ClH.H2O/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H;1H2/b22-16-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZTWDKBSOVPDP-MPXZTSMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C\4/C5=C(C=CC(=C5)Cl)NC4=O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CX-6258 Hydrochloride Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate is a potent, orally bioavailable, and selective small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of CX-6258, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to Pim Kinases and Their Role in Cancer

The Pim kinases (Provirus Integration site for Moloney murine leukemia virus) are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[2] These kinases are key regulators of several cellular processes, including cell survival, proliferation, and apoptosis.[2] Their expression is often upregulated in a wide range of hematological malignancies and solid tumors, such as acute myeloid leukemia (AML), prostate cancer, and pancreatic cancer.[2] The Pim kinases are considered proto-oncogenes, and their overexpression is associated with tumor progression and resistance to chemotherapy.[2] A crucial aspect of their function is the phosphorylation and subsequent inhibition of pro-apoptotic proteins like the Bcl-2 antagonist of cell death (BAD).[2] Given the overlapping and compensatory functions of the three Pim kinase isoforms, the development of pan-Pim inhibitors that target all three members is a promising therapeutic strategy in oncology.[2]

Core Mechanism of Action of CX-6258

CX-6258 acts as a pan-inhibitor of the Pim kinase family, demonstrating potent and selective inhibition of Pim-1, Pim-2, and Pim-3.[1][3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases.[5] This binding prevents the transfer of phosphate from ATP to the kinase's substrates, thereby blocking their downstream signaling functions.

Molecular Target Affinity

CX-6258 exhibits high affinity for all three Pim kinase isoforms, with IC50 values in the nanomolar range. This potent inhibition is crucial for its anti-cancer activity.

Table 1: In Vitro Inhibitory Activity of CX-6258 against Pim Kinases

| Kinase Isoform | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| [1][3][4] |

Downstream Signaling Pathway Inhibition

By inhibiting Pim kinases, CX-6258 effectively blocks the phosphorylation of their key downstream substrates. This leads to the modulation of critical signaling pathways involved in cell survival and proliferation. Two well-characterized substrates whose phosphorylation is inhibited by CX-6258 are the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2][3][4]

-

Inhibition of Bad Phosphorylation: Pim kinases phosphorylate Bad at specific serine residues (S112 and S136), which promotes its binding to 14-3-3 proteins and prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting this phosphorylation, CX-6258 allows Bad to sequester Bcl-2 and Bcl-xL, thereby promoting apoptosis.[1][2]

-

Inhibition of 4E-BP1 Phosphorylation: Pim kinases can phosphorylate 4E-BP1 at multiple sites (including T37/46), leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3][4] This dissociation allows eIF4E to initiate the translation of proteins required for cell growth and proliferation. CX-6258-mediated inhibition of 4E-BP1 phosphorylation keeps the eIF4E/4E-BP1 complex intact, thereby suppressing protein synthesis and cell growth.[1][2]

Preclinical Anti-Cancer Activity

CX-6258 has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cells.[1][2]

In Vitro Anti-proliferative Activity

The anti-proliferative effects of CX-6258 have been evaluated in various cancer cell lines, showing a broad range of activity.

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (most sensitive) |

| PC3 | Prostate Adenocarcinoma | 0.452 |

| Data represents a range for a panel of cell lines, with acute leukemia being the most sensitive.[1][2] |

Synergistic Effects with Chemotherapeutics

CX-6258 has been shown to act synergistically with standard chemotherapeutic agents, enhancing their anti-cancer effects.

Table 3: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells

| Combination Drug | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |

| Doxorubicin | 10:1 | 0.40 |

| Paclitaxel | 100:1 | 0.56 |

| A CI50 value < 1 indicates synergy.[1][2] |

In Vivo Efficacy

In preclinical xenograft models, orally administered CX-6258 demonstrated dose-dependent tumor growth inhibition.

Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |

| PC3 | Prostate Adenocarcinoma | 50 | 51% |

| [2] |

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This assay measures the ability of CX-6258 to inhibit the enzymatic activity of recombinant human Pim kinases.

-

Materials: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes; substrate peptide (e.g., RSRHSSYPAGT); [γ-33P]ATP; CX-6258; assay buffer.

-

Procedure:

-

Prepare a reaction mixture containing the respective Pim kinase, the substrate peptide, and varying concentrations of CX-6258 in the assay buffer.

-

Initiate the kinase reaction by adding [γ-33P]ATP. The ATP concentration is typically kept near the Km for each enzyme (e.g., 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[1]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each CX-6258 concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Phospho-proteins

This method is used to measure the levels of phosphorylated Pim kinase substrates in cells treated with CX-6258.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MV-4-11) to the desired confluency.

-

Treat the cells with varying concentrations of CX-6258 or a vehicle control for a specified time (e.g., 2 hours).[2]

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (S112), anti-phospho-4E-BP1 (T37/46)) and a loading control (e.g., anti-β-actin).

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibodies.

-

-

Signal Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of the phosphorylated proteins to the loading control to determine the relative changes in phosphorylation.

-

Conclusion

This compound is a potent pan-Pim kinase inhibitor with a well-defined mechanism of action. By targeting all three Pim kinase isoforms, it effectively disrupts key signaling pathways that promote cancer cell survival and proliferation. The robust preclinical data, including its in vitro anti-proliferative activity, synergistic effects with chemotherapy, and in vivo efficacy, underscore its potential as a therapeutic agent for the treatment of various cancers. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.

References

The Function of CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases. This family, comprising Pim-1, Pim-2, and Pim-3, plays a crucial role in regulating cell survival, proliferation, and apoptosis, and its overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. CX-6258 exhibits its anti-neoplastic properties by inhibiting all three Pim kinase isoforms, leading to the suppression of downstream pro-survival signaling pathways. This technical guide provides a comprehensive overview of the function of CX-6258, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.

Introduction

The Pim kinases are a unique family of constitutively active serine/threonine kinases that are key regulators of signal transduction pathways promoting cell growth and survival.[1] Their expression is induced by a variety of cytokines and growth factors through the JAK/STAT pathway.[2] Unlike many other kinases, Pim kinases do not require phosphorylation for their activation. Their role in tumorigenesis is well-documented, with overexpression observed in cancers such as leukemia, lymphoma, and prostate cancer.[1] The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit a high degree of sequence homology and functional redundancy, making the development of pan-Pim inhibitors a promising therapeutic strategy to overcome potential resistance mechanisms.[2] this compound has emerged as a significant investigational compound in this class.

Mechanism of Action

CX-6258 functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[3] By binding to the ATP-binding pocket of the Pim kinases, it prevents the transfer of phosphate from ATP to their downstream protein substrates. This inhibition disrupts the phosphorylation cascade that promotes cell survival and proliferation.

Two key downstream targets of Pim kinases are the pro-apoptotic protein Bad (Bcl-2-associated death promoter) and the translational regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1] Pim kinases phosphorylate Bad at Ser112, which inactivates it and prevents it from promoting apoptosis.[1] They also phosphorylate 4E-BP1 at Thr37/46, leading to its dissociation from eIF4E and the subsequent initiation of cap-dependent translation of proteins involved in cell growth and proliferation.[4]

CX-6258 effectively blocks these phosphorylation events in a dose-dependent manner, thereby reactivating the pro-apoptotic function of Bad and inhibiting protein synthesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Signaling Pathway Diagram

Caption: The Pim kinase signaling pathway and the inhibitory action of CX-6258.

Quantitative Data

CX-6258 has demonstrated potent activity against all three Pim kinase isoforms and significant anti-proliferative effects in a range of cancer cell lines. Furthermore, it has shown synergistic effects when combined with standard chemotherapeutic agents and efficacy in in-vivo models.

Table 1: In Vitro Kinase Inhibition of CX-6258

| Target | IC₅₀ (nM) |

| Pim-1 | 5[1] |

| Pim-2 | 25[1] |

| Pim-3 | 16[1] |

Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 |

| PC3 | Prostate Cancer | 0.452[1] |

| Various | Panel of Human Cancers | 0.02 - 3.7 |

Table 3: Synergistic Anti-proliferative Activity of CX-6258 in PC3 Cells

| Combination (Molar Ratio) | Combination Index (CI₅₀) |

| CX-6258 + Doxorubicin (10:1) | 0.40 |

| CX-6258 + Paclitaxel (100:1) | 0.56 |

A CI value < 1 indicates synergy.

Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Treatment (Oral, Daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | 50 mg/kg | 45%[2] |

| MV-4-11 | 100 mg/kg | 75%[2] |

| PC3 | 50 mg/kg | 51%[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CX-6258. These protocols are based on the information provided in the primary literature, with full details available in the supplementary information of Haddach et al., 2012.[2]

Pim Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of CX-6258 to inhibit the phosphorylation of a substrate by Pim kinases.

-

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide substrate by the kinase.

-

Materials:

-

Human recombinant Pim-1, Pim-2, and Pim-3 enzymes.

-

Peptide substrate: RSRHSSYPAGT.[1]

-

[γ-³³P]ATP.

-

Unlabeled ATP.

-

Kinase reaction buffer.

-

CX-6258 at various concentrations.

-

Phosphocellulose paper.

-

Phosphorimager.

-

-

Procedure:

-

Prepare a reaction mixture containing the respective Pim kinase, the peptide substrate, and the appropriate concentration of ATP (30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3) in kinase reaction buffer.[1]

-

Add CX-6258 at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature for a specified time.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radiolabel using a phosphorimager.

-

Calculate the percentage of inhibition at each concentration of CX-6258 and determine the IC₅₀ value.

-

In Vitro Anti-proliferative Assay

This assay determines the concentration of CX-6258 required to inhibit the growth of cancer cell lines.

-

Principle: A colorimetric or fluorometric assay is used to measure the number of viable cells after treatment with the compound.

-

Materials:

-

Cancer cell lines (e.g., MV-4-11, PC3).

-

Cell culture medium and supplements.

-

96-well plates.

-

CX-6258 at various concentrations.

-

Cell viability reagent (e.g., MTT, XTT, or resazurin).

-

Plate reader.

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CX-6258 for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the levels of phosphorylated downstream targets of Pim kinases.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Bad and 4E-BP1.

-

Materials:

-

MV-4-11 cells.

-

CX-6258.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies: anti-phospho-Bad (Ser112) and anti-phospho-4E-BP1 (Thr37/46).[4][6]

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat MV-4-11 cells with various concentrations of CX-6258 for a specified time (e.g., 2 hours).[2]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of CX-6258 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

-

Materials:

-

Procedure:

-

Subcutaneously implant a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer CX-6258 orally, once daily, at the desired doses (e.g., 50 and 100 mg/kg).[2]

-

Administer the vehicle to the control group.

-

Measure the tumor volume with calipers at regular intervals for the duration of the study (e.g., 21 days).[2]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

-

Experimental Workflow Diagram

Caption: A general workflow for the preclinical evaluation of CX-6258.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with a clear mechanism of action that translates to anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its ability to inhibit all three Pim isoforms, coupled with its oral bioavailability and in vivo efficacy, underscores its potential as a valuable therapeutic agent in oncology. The synergistic activity with existing chemotherapies further highlights its promise in combination treatment regimens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of CX-6258 and other Pim kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in human cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4E-BP1 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Preclinical Development of CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate is a potent, orally bioavailable, small-molecule inhibitor targeting the family of Pim proto-oncogene serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CX-6258. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a summary of its potent anti-proliferative activity and efficacy in tumor xenograft models. While preclinical data demonstrate a promising profile for CX-6258, information regarding its progression into clinical trials remains limited in the public domain. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of Pim kinase inhibition.

Introduction

The Pim kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation. Their expression is upregulated in a wide range of cancers, including acute myeloid leukemia (AML) and prostate cancer, often correlating with poor prognosis. The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit overlapping functions, suggesting that a pan-Pim inhibitor would be a more effective therapeutic strategy than an isoform-specific inhibitor. CX-6258 was developed as a potent and selective pan-Pim kinase inhibitor with the potential for oral administration.

Discovery and Lead Optimization

The discovery of CX-6258 stemmed from a lead optimization program focused on identifying novel, potent, and selective pan-Pim kinase inhibitors. The chemical structure of this compound is not publicly disclosed in the reviewed literature.

Mechanism of Action

CX-6258 exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms. Pim kinases phosphorylate a number of downstream substrates involved in cell cycle progression and apoptosis. By inhibiting Pim kinases, CX-6258 disrupts these critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

A key downstream signaling pathway affected by CX-6258 involves the phosphorylation of the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1] Pim kinases are known to phosphorylate Bad at Ser112, thereby inhibiting its pro-apoptotic function.[1] They also phosphorylate 4E-BP1 at Thr37/46, promoting protein synthesis.[1] CX-6258 has been shown to dose-dependently inhibit the phosphorylation of both Bad and 4E-BP1 at these specific sites.[1]

Preclinical Pharmacology

In Vitro Potency and Selectivity

CX-6258 is a potent inhibitor of all three Pim kinase isoforms. Its inhibitory activity was determined using radiometric kinase assays.

Table 1: In Vitro Potency of CX-6258 against Pim Kinases

| Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Anti-proliferative Activity

CX-6258 has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1]

Table 2: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Range (µM) |

| Various | Human Cancer Cell Lines | 0.02 - 3.7 |

In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor efficacy of CX-6258 was evaluated in mouse xenograft models using human cancer cell lines. Oral administration of CX-6258 resulted in significant tumor growth inhibition.

Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| MV-4-11 (AML) | 50 mg/kg, oral, daily | 45% |

| MV-4-11 (AML) | 100 mg/kg, oral, daily | 75% |

Experimental Protocols

Radiometric Pim Kinase Assay

Protocol:

-

Reaction Setup: The kinase reaction is performed in a final volume of 25 µL containing kinase buffer, recombinant human Pim-1, Pim-2, or Pim-3 enzyme, the peptide substrate (RSRHSSYPAGT), [γ-33P]ATP, and varying concentrations of CX-6258 or DMSO as a vehicle control. The ATP concentrations used are 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]

-

Incubation: The reaction mixture is incubated at 30°C for a specified period to allow for substrate phosphorylation.

-

Termination and Separation: The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed extensively to remove unincorporated [γ-33P]ATP.

-

Detection: The amount of incorporated radiolabel on the phosphocellulose paper is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (Cell Counting Kit-8)

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of CX-6258 or vehicle control for a specified duration (e.g., 72 hours).

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a colored formazan product.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis

Protocol:

-

Cell Lysis: MV-4-11 cells are treated with various concentrations of CX-6258 for 2 hours.[2] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated Bad (Ser112) and phosphorylated 4E-BP1 (Thr37/46), as well as antibodies for the total proteins as loading controls.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

MV-4-11 Xenograft Model

Protocol:

-

Cell Preparation and Implantation: MV-4-11 human acute myeloid leukemia cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. A specific number of cells (e.g., 10 million cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.

-

Drug Administration: CX-6258 is administered orally, once daily, at the specified doses (e.g., 50 mg/kg and 100 mg/kg). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Development Status

Despite the promising preclinical data for CX-6258, a thorough search of public clinical trial registries (such as ClinicalTrials.gov) and scientific literature did not yield any specific information on clinical trials initiated for this compound. It is possible that the development of this compound was discontinued for strategic or other reasons, or that it is being developed under a different identifier. The clinical development landscape for pan-Pim kinase inhibitors is active, with other molecules having progressed into various phases of clinical trials for both hematological and solid tumors.[3]

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative activity in vitro and anti-tumor efficacy in preclinical xenograft models of cancer. Its mechanism of action, involving the inhibition of key downstream signaling pathways, provides a strong rationale for its therapeutic potential. While the lack of publicly available clinical trial data for CX-6258 is notable, the comprehensive preclinical data presented in this guide underscore the promise of targeting Pim kinases in oncology. Further research and development of pan-Pim inhibitors remain a valuable endeavor in the pursuit of novel cancer therapies.

References

Pan-Pim Kinase Inhibitor CX-6258 Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases.[][2][3] The Pim kinase family, consisting of three isoforms (Pim-1, Pim-2, and Pim-3), are key regulators of cell survival, proliferation, and apoptosis.[][4] Overexpressed in a variety of hematological and solid tumors, including leukemia, lymphoma, and prostate cancer, Pim kinases have emerged as a promising therapeutic target in oncology.[][5] CX-6258 inhibits all three Pim kinase isoforms, a crucial feature given their overlapping and compensatory functions.[] This guide provides a comprehensive overview of the technical details of CX-6258, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

The expression of Pim kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[][5] Once expressed, Pim kinases are constitutively active and contribute to tumorigenesis by phosphorylating and thereby inhibiting pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death).[][5] They also play a role in modulating chemotherapy resistance.[5]

CX-6258 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the Pim kinases, thereby inhibiting their catalytic activity.[] This leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins, including BAD and 4E-BP1.[6][7] The inhibition of these pathways ultimately promotes apoptosis and reduces cell proliferation in cancer cells.[][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of CX-6258 [6][7][8]

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Table 2: In Vitro Anti-proliferative Activity of CX-6258 [6][9]

| Cell Line | Cancer Type | IC50 |

| Various Human Cancer Cell Lines | - | 0.02-3.7 µM |

| Acute Leukemia Cell Lines | Acute Leukemia | Most Sensitive |

| PC3 | Prostate Adenocarcinoma | 452 nM |

Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models [][7]

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45% |

| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75% |

| PC3 (Prostate Adenocarcinoma) | 50 | 51% |

Table 4: Pharmacokinetic Profile of CX-6258 in Mice []

| Parameter | Value |

| Clearance (Cls) | 2.1 L/h/kg |

| Volume of Distribution (Vd) | 85 L/kg |

| Half-life (T1/2) | 27 h |

| Area Under the Curve (AUC(0–24 h)) | 1016 (ng h)/mL |

| Oral Bioavailability (%F) | 23% |

Table 5: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells [][6]

| Combination | Molar Ratio | Combination Index (CI50) |

| CX-6258 + Doxorubicin | 10:1 | 0.4 |

| CX-6258 + Paclitaxel | 100:1 | 0.56 |

Signaling Pathways and Experimental Workflows

Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.

Caption: General Experimental Workflow for Evaluating CX-6258.

Experimental Protocols

Radiometric Pim Kinase Assay[6][8]

This assay measures the inhibition of Pim kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

Materials:

-

Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.

-

Pim kinase substrate peptide (e.g., RSRHSSYPAGT).

-

[γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

This compound dissolved in DMSO.

-

96-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CX-6258 in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the respective Pim kinase enzyme, and the substrate peptide.

-

Add the diluted CX-6258 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentrations are typically 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[6][8]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of CX-6258 and determine the IC50 value.

Cellular Western Blot Analysis[1][5]

This protocol details the detection of phosphorylated Pim kinase substrates in cell lysates.

Materials:

-

MV-4-11 human AML cells.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), and antibodies for total proteins as loading controls (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture MV-4-11 cells to the desired density.

-

Treat the cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or DMSO for a specified duration (e.g., 2 hours).[10]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Xenograft Efficacy Studies[1][5]

This protocol describes the evaluation of CX-6258's anti-tumor efficacy in mouse xenograft models.

Materials:

-

MV-4-11 or PC3 cancer cell lines.

-

Immunocompromised mice (e.g., nude or NOD/SCID).

-

This compound.

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[8]

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant a suspension of MV-4-11 or PC3 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the dosing solution of CX-6258 in the vehicle.

-

Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle to the mice orally once daily for a specified period (e.g., 21 days).[][7]

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a promising pan-Pim kinase inhibitor with demonstrated potent biochemical and cellular activity, as well as significant in vivo efficacy in preclinical models of leukemia and prostate cancer.[] Its ability to synergize with standard chemotherapeutics further highlights its potential as a valuable component of combination cancer therapies.[][6] The detailed methodologies provided in this guide are intended to facilitate further research and development of this and other Pim kinase inhibitors.

References

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. selleckchem.com [selleckchem.com]

Unveiling the Molecular Targets of CX-6258 Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate is a potent and selective, orally bioavailable small molecule inhibitor that has demonstrated significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the primary protein targets of CX-6258, its mechanism of action, and the experimental methodologies employed to elucidate its activity. Quantitative data on its inhibitory potency are summarized, and key signaling pathways are visualized to offer a comprehensive understanding of its cellular effects.

Primary Protein Targets of CX-6258

The principal targets of CX-6258 are the Pim family of serine/threonine kinases, which are key regulators of cell survival and proliferation.[1][2] CX-6258 is a pan-Pim kinase inhibitor, effectively targeting all three isoforms: Pim-1, Pim-2, and Pim-3.[3][4][5][6][7][8][9]

Quantitative Inhibitory Activity

The inhibitory potency of CX-6258 against the Pim kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 Value (nM) | Ki Value (nM) |

| Pim-1 | 5[3][4][5][6][7][8] | 5[8] |

| Pim-2 | 25[3][4][5][6][7][8] | Not Reported |

| Pim-3 | 16[3][4][5][6][7][8] | Not Reported |

In addition to its potent enzymatic inhibition, CX-6258 exhibits antiproliferative activity against a range of human cancer cell lines, with IC50 values typically in the range of 0.02 to 3.7 μM.[3][7]

Kinase Selectivity Profile

CX-6258 demonstrates excellent selectivity for the Pim kinases. In a screening panel of 107 kinases, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80% at a concentration of 0.5 μM, highlighting its specificity.[1][9]

Mechanism of Action

CX-6258 functions as a reversible and ATP-competitive inhibitor of Pim kinases.[8][10] By binding to the ATP-binding pocket of the Pim kinases, it prevents the phosphorylation of their downstream substrates, thereby interfering with their pro-survival signaling functions.

The inhibition of Pim kinases by CX-6258 leads to a dose-dependent reduction in the phosphorylation of key downstream targets, including:

-

Bad: Inhibition of phosphorylation at Ser112.[1][3][4][5][6]

-

4E-BP1: Inhibition of phosphorylation at Ser65 and Thr37/46.[1][3][4][5][6]

-

NKX3.1: CX-6258 treatment leads to a reduction in the steady-state levels and a decrease in the half-life of this prostate-specific tumor suppressor.[4][5][6][9]

This disruption of Pim kinase signaling ultimately leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by CX-6258.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol outlines the general steps for determining the inhibitory activity of CX-6258 against Pim kinases.[3]

Methodology:

-

Enzyme Preparation: Recombinant human Pim-1, Pim-2, and Pim-3 are used.

-

Substrate: A synthetic peptide, RSRHSSYPAGT, serves as the substrate for phosphorylation.[3]

-

ATP: Radiolabeled [γ-³²P]ATP is used as the phosphate donor. The concentration of ATP is kept close to the Km value for each kinase (e.g., 30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3).[3]

-

Inhibitor: CX-6258 is serially diluted to various concentrations.

-

Reaction: The enzyme, substrate, ATP, and inhibitor are incubated together in a suitable buffer.

-

Detection: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a phosphocellulose filter). Unincorporated [γ-³²P]ATP is washed away.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Analysis: The percentage of inhibition at each CX-6258 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of CX-6258 in a mouse xenograft model.[1]

Methodology:

-

Cell Lines: Human cancer cell lines, such as the acute myeloid leukemia cell line MV-4-11 or the prostate cancer cell line PC3, are used.[1]

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. CX-6258 is administered orally on a daily schedule, typically at doses of 50 mg/kg and 100 mg/kg.[1][5][6] The control group receives the vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study to assess efficacy and toxicity.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the antitumor efficacy of CX-6258.

Conclusion

This compound is a well-characterized, potent, and selective pan-Pim kinase inhibitor. Its clear mechanism of action, involving the inhibition of pro-survival signaling pathways, and its demonstrated efficacy in preclinical models, make it a compelling compound for further investigation in cancer therapy. This guide provides a foundational understanding of its molecular targets and biological activities for researchers and drug development professionals.

References

- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CX-6258 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Downstream Effects of CX-6258 Hydrochloride Hydrate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is not intended for medical advice.

Introduction

CX-6258 is a potent, selective, and orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2][3] Pim kinases, comprising three highly homologous isoforms (Pim-1, Pim-2, and Pim-3), are crucial downstream effectors of various oncogenic signaling pathways and are frequently overexpressed in a wide range of hematological and solid tumors.[1][] These kinases are key regulators of fundamental cellular processes including cell survival, proliferation, and apoptosis.[] Consequently, the simultaneous inhibition of all three Pim isoforms has emerged as a promising strategy in anticancer drug development.[1]

This technical guide provides a comprehensive overview of the downstream molecular effects of CX-6258, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.

Mechanism of Action

CX-6258 is a reversible, pan-Pim kinase inhibitor that targets the catalytic activity of Pim-1, Pim-2, and Pim-3.[1][3] By competitively binding to the ATP pocket in the active site of the kinases, CX-6258 effectively blocks the transfer of phosphate to downstream substrates.[3][5] This inhibition is highly selective; out of a panel of 107 kinases, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80% at a concentration of 0.5 µM.[1]

Core Signaling Pathways and Downstream Effects

The biological consequences of CX-6258 administration are a direct result of its inhibition of the Pim kinase signaling axis. Pim kinases themselves are constitutively active and primarily regulated at the level of transcription and protein stability.[][6] Their expression is induced by cytokines and growth factors via the JAK/STAT pathway and by various oncogenes.[1][]

The Pim Kinase Signaling Axis

CX-6258's primary downstream effects are mediated through the prevention of phosphorylation of key substrates that regulate apoptosis and protein synthesis.

-

Effects on Cell Survival and Apoptosis: Pim kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic Bcl-2 family member, Bad, at serine 112 (S112).[1][7] Inhibition of this phosphorylation by CX-6258 leaves Bad in its active, pro-apoptotic state. This leads to increased caspase-3 activation and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), established hallmarks of apoptosis.

-

Effects on Protein Synthesis and Cell Growth: Pim kinases also phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at serine 65 (S65) and threonine 37/46 (T37/46).[1][7][8] Phosphorylation of 4E-BP1 causes it to dissociate from the cap-binding protein eIF4E, enabling the assembly of the eIF4F complex and initiating cap-dependent translation.[9][10] By inhibiting 4E-BP1 phosphorylation, CX-6258 suppresses this critical pathway for protein synthesis, thereby impeding cell growth.[1][5]

Effects on Cell Cycle Progression

Treatment with CX-6258 has been shown to induce G2/M cell cycle arrest in non-Hodgkin lymphoma (NHL) cells. This arrest is associated with the increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of cyclins A1 and B1. Pim kinases are known to phosphorylate and regulate cell cycle proteins, and their inhibition by CX-6258 disrupts this process, leading to a halt in cell division.

Synergy with Chemotherapeutic Agents

CX-6258 exhibits significant synergistic activity when combined with standard chemotherapeutic agents like doxorubicin and paclitaxel.[1][7] This effect is particularly noteworthy with DNA-damaging agents. Doxorubicin treatment induces DNA damage, which in turn upregulates the expression of Pim-1 and Pim-2. These kinases then participate in the DNA damage response, potentially promoting cell survival and repair. By inhibiting Pim kinases, CX-6258 blocks this pro-survival response, leading to a significant increase in DNA damage and enhanced, synergistic cancer cell death.[1]

Quantitative Efficacy Data

The activity of CX-6258 has been quantified in biochemical, cellular, and in vivo studies.

Table 1: Biochemical Potency of CX-6258

| Target Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|

| Pim-1 | 5 | Cell-free, radiometric[3][7][8][11] |

| Pim-2 | 25 | Cell-free, radiometric[3][7][8][11] |

| Pim-3 | 16 | Cell-free, radiometric[3][7][8][11] |

| Flt-3 | 134 | Cell-free[5] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Antiproliferative Activity of CX-6258

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Various | Panel of human cancers | 0.02 - 3.7[7] |

| MV-4-11 | Acute Myeloid Leukemia | 0.02[3] |

| PC3 | Prostate Cancer | 0.452[1][3] |

Data represents the concentration required to inhibit cell proliferation by 50%.

Table 3: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells

| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI₅₀) |

|---|---|---|

| Doxorubicin | 10:1 | 0.40[1][7] |

| Paclitaxel | 100:1 | 0.56[1][7] |

CI₅₀ < 1 indicates a synergistic effect.

Table 4: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model

| Dose (Oral, Daily) | Treatment Duration | Tumor Growth Inhibition (TGI) |

|---|---|---|

| 50 mg/kg | 21 days | 45%[8][11] |

| 100 mg/kg | 21 days | 75%[8][11] |

TGI is a measure of the reduction in tumor growth compared to a vehicle control.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the downstream effects of CX-6258.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the ability of CX-6258 to inhibit the enzymatic activity of Pim kinases.

Methodology:

-

Human recombinant Pim-1, Pim-2, or Pim-3 enzyme is incubated in a reaction buffer.

-

A specific peptide substrate (e.g., RSRHSSYPAGT) and [γ-³²P]ATP are added to the reaction.[7]

-

Varying concentrations of CX-6258 are included to measure dose-dependent inhibition.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing.

-

The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

Data are analyzed to calculate the IC₅₀ value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of CX-6258 on the phosphorylation of its downstream targets within a cellular context.

Methodology:

-

Culture relevant cells (e.g., MV-4-11 human AML cells) to an appropriate density.[1]

-

Treat cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 2 hours).[1][11]

-

Harvest and lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][12]

-

Determine protein concentration in the lysates using a standard method (e.g., BCA assay).

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[13]

-

Block the membrane with a suitable agent (e.g., BSA in TBST is often preferred for phospho-proteins) to prevent non-specific antibody binding.[12][14]

-

Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Bad S112, anti-phospho-4E-BP1 T37/46) and a total protein antibody as a loading control.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analyze band intensity to determine the relative levels of phosphorylated proteins.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the antitumor activity of CX-6258 in a living organism.

Methodology:

-

Implant human tumor cells (e.g., MV-4-11, PC3) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[2][15][16]

-

Allow tumors to grow to a palpable, measurable size.

-

Randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg CX-6258, 100 mg/kg CX-6258).[8]

-

Administer the compound or vehicle daily via the specified route (e.g., oral gavage).[8][11]

-

Measure tumor volume (e.g., with calipers) and body weight at regular intervals throughout the study.[17]

-

At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion

CX-6258 hydrochloride hydrate is a potent and selective pan-Pim kinase inhibitor that exerts significant downstream effects on critical cellular pathways. By blocking the phosphorylation of key substrates like Bad and 4E-BP1, CX-6258 effectively promotes apoptosis and inhibits the protein synthesis required for cell growth.[1] These mechanisms translate into robust antiproliferative activity across numerous cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[1][8] Furthermore, its ability to synergize with conventional chemotherapeutics highlights its potential as a valuable component of combination therapy regimens.[1] The detailed data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of Pim kinase inhibition.

References

- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-Dependent Kinase 4 inhibits the translational repressor 4E-BP1 to promote cap-dependent translation during mitosis–G1 transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CX-6258 Hydrochloride Hydrate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable pan-inhibitor of PIM (Provirus Integration site for Moloney murine leukemia virus) kinases.[1][2][3][4] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2] Overexpression of PIM kinases is implicated in the pathophysiology of various solid tumors and hematological malignancies, making them an attractive target for cancer therapy.[1]

CX-6258 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of PIM kinases.[1] This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1.[2][5][6][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of CX-6258.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: Biochemical Potency of CX-6258 against PIM Kinases

| Target | IC50 (nM) | Assay Type |

| PIM-1 | 5 | Cell-free radiometric assay[5][6][7][8][9] |

| PIM-2 | 25 | Cell-free radiometric assay[5][6][7][8][9] |

| PIM-3 | 16 | Cell-free radiometric assay[5][6][7][8][9] |

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02[5][9] |

| Various Human Cancer Cell Lines | Solid Tumors & Hematological Malignancies | 0.02 - 3.7[5] |

Table 3: Synergistic Anti-proliferative Effects of CX-6258

| Combination | Molar Ratio (CX-6258:Drug) | Cell Line | Combination Index (CI50) |

| CX-6258 + Doxorubicin | 10:1 | PC3 | 0.4[5] |

| CX-6258 + Paclitaxel | 100:1 | PC3 | 0.56[5] |

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by CX-6258.

Caption: PIM kinase signaling pathway and the inhibitory action of CX-6258.

Experimental Protocols

PIM Kinase Radiometric Assay

This protocol is for determining the in vitro inhibitory activity of CX-6258 against PIM-1, PIM-2, and PIM-3 kinases.

Workflow:

Caption: Workflow for the PIM kinase radiometric assay.

Materials:

-

Recombinant human PIM-1, PIM-2, and PIM-3 enzymes

-

Peptide substrate (e.g., RSRHSSYPAGT)[5]

-

ATP solution

-

[γ-32P]ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Phosphocellulose filter paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of CX-6258 in kinase assay buffer.

-

In a reaction plate, add the kinase assay buffer, the respective recombinant PIM kinase, and the peptide substrate.

-

Add the diluted CX-6258 or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the ATP solution mixed with [γ-32P]ATP. The final ATP concentrations should be:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each CX-6258 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Alamar Blue)

This protocol measures the anti-proliferative effect of CX-6258 on cancer cell lines.

Materials:

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent[10]

-

96-well cell culture plates

-

Plate reader for fluorescence or absorbance

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and allow them to attach overnight.[10]

-

Prepare serial dilutions of CX-6258 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of CX-6258 (e.g., 0-10 µM) or DMSO as a vehicle control.[10]

-

Incubate the plate for 96 hours at 37°C in a humidified CO2 incubator.[10]

-

Add 10 µL of Alamar Blue reagent to each well and incubate for 4 hours at 37°C.[10]

-

Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of PIM Kinase Substrate Phosphorylation

This protocol is to confirm the mechanism of action of CX-6258 by measuring the phosphorylation of its downstream targets.

Materials:

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)[2][5]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2 hours).[2][8][11]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and loading control. A dose-dependent decrease in the phosphorylation of Bad and 4E-BP1 is expected with CX-6258 treatment.[2][5][6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. abmole.com [abmole.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3] As a pan-Pim kinase inhibitor, it targets all three isoforms: Pim-1, Pim-2, and Pim-3.[1][3][4] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid tumors, including leukemia and prostate cancer.[3][5] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1, leading to cell cycle arrest and induction of apoptosis.[3][4] These application notes provide detailed protocols for utilizing CX-6258 in cell culture experiments to assess its therapeutic potential.

Mechanism of Action

CX-6258 is an ATP-competitive inhibitor that binds to the active site of Pim kinases.[6] The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often overexpressed in cancer cells. By inhibiting Pim kinases, CX-6258 blocks the phosphorylation of several key substrates involved in cell survival and proliferation. Notably, it prevents the phosphorylation of Bad at Ser112 and 4E-BP1 at Ser65 and Thr37/46.[3][4] The dephosphorylation of Bad promotes its pro-apoptotic function, while the inhibition of 4E-BP1 phosphorylation leads to the suppression of cap-dependent translation of oncogenic proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]

Preparing CX-6258 Hydrochloride Hydrate Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide also includes a summary of the compound's key properties and a diagram of the Pim kinase signaling pathway it inhibits.

Introduction to this compound

CX-6258 is a small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) with high potency.[1][2][3][4] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various cancers.[5] CX-6258 inhibits these kinases in an ATP-competitive manner, leading to the suppression of tumor growth.[6] Its hydrochloride hydrate form is a common salt used for research and development.

Physicochemical and Biological Properties

A comprehensive summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₆H₂₄ClN₃O₃ · HCl · H₂O |

| Molecular Weight | 516.42 g/mol [2][3] |

| CAS Number | 1353858-99-7[2][3] |

| Appearance | Yellow to orange solid[2] |

| IC₅₀ Values | Pim-1: 5 nM, Pim-2: 25 nM, Pim-3: 16 nM[1][2][7][8] |

| Solubility (In Vitro) | DMSO: ≥ 50 mg/mL (100.32 mM); it is advised to use fresh DMSO as moisture can reduce solubility.[7] Water: 7.14 mg/mL (13.83 mM); requires sonication and heating to 60°C.[2] Ethanol: 1-2 mg/mL[7] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[7][8] |

| Storage (Stock Solution) | 1 year at -80°C in solvent, 1 month at -20°C in solvent. It is recommended to aliquot to avoid repeated freeze-thaw cycles.[1][7] |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Volume (mL) x 10 mM x 516.42 ( g/mol ) / 1000 For 1 mL of a 10 mM stock, 5.16 mg of CX-6258 is required.

-

Weighing: Carefully weigh the calculated amount of this compound powder.

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Using DMSO that has absorbed moisture can significantly decrease solubility.[7]

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][7]

Preparation of Working Solutions for Cell-Based Assays

For most in vitro cell culture experiments, the DMSO stock solution will need to be further diluted in cell culture medium to the final desired concentration.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM CX-6258 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Application: Add the final working solution to your cell cultures and proceed with the experiment.

Visualization of Signaling Pathway and Workflow

The following diagrams illustrate the Pim kinase signaling pathway targeted by CX-6258 and the general experimental workflow for preparing and using the stock solution.

Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.

Caption: Workflow for preparing and using this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3] CX-6258 exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][4] These application notes provide detailed information on the use of this compound in preclinical animal models, including recommended dosages, formulation, and experimental protocols for efficacy studies.

Mechanism of Action and Signaling Pathway